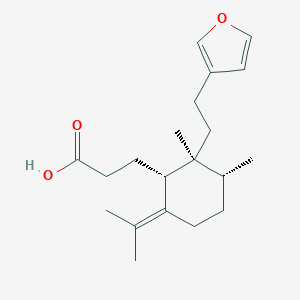
Secochiliotrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secochiliotrin is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the secoiridoid family, which is widely distributed in plants and has been shown to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of secochiliotrin is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. In addition, secochiliotrin has been shown to induce apoptosis in cancer cells, which may be related to its anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
Secochiliotrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, secochiliotrin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of secochiliotrin is that it is a naturally occurring compound, which makes it a potentially safer alternative to synthetic drugs. In addition, secochiliotrin has been shown to have low toxicity and few side effects. However, one limitation of secochiliotrin is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of secochiliotrin. One area of research is the development of secochiliotrin-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of secochiliotrin's anti-tumor effects and its potential use in cancer therapy. Additionally, more studies are needed to fully understand the mechanism of action of secochiliotrin and its effects on various physiological systems.
Conclusion
In conclusion, secochiliotrin is a naturally occurring compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for drug development. While there are still many unanswered questions about the mechanism of action of secochiliotrin, its low toxicity and few side effects make it a promising avenue for future research.
Métodos De Síntesis
Secochiliotrin is extracted from the dried fruits of the plant Schisandra sphenanthera. The extraction process involves grinding the dried fruits into a fine powder and then extracting the secochiliotrin using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
Secochiliotrin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, secochiliotrin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
102904-60-9 |
|---|---|
Nombre del producto |
Secochiliotrin |
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1 |
Clave InChI |
OMCFKAYBHWTBQV-BPAFIMBUSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O |
SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
SMILES canónico |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



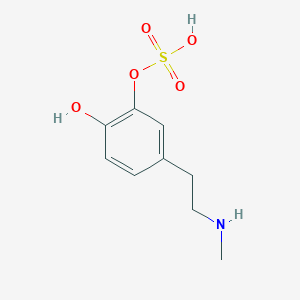
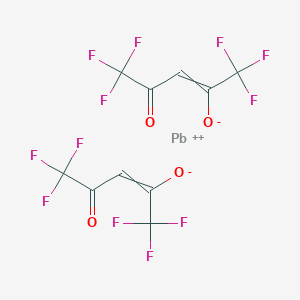
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
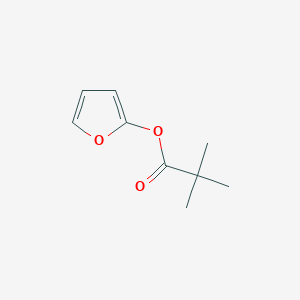
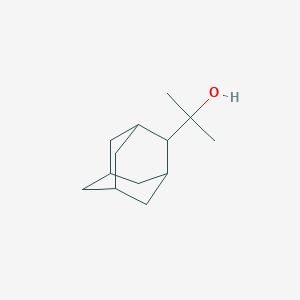
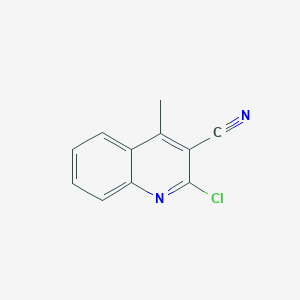
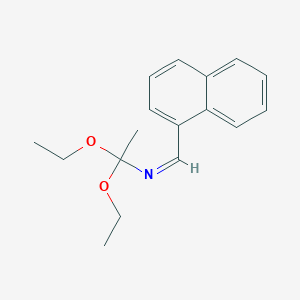
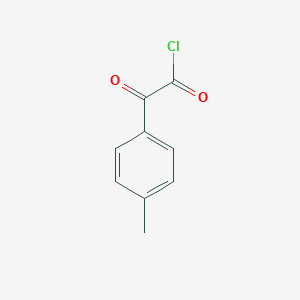
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
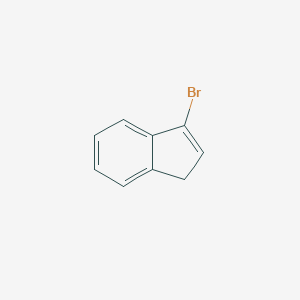
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)